

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Fluoro-5-(trifluoromethyl)benzonitrile
Cat. No.:	B1297521

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of **2-Fluoro-5-(trifluoromethyl)benzonitrile**. This information is intended to support research, development, and drug discovery activities involving this versatile fluorinated building block.

Chemical Structure and Identification

2-Fluoro-5-(trifluoromethyl)benzonitrile is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a trifluoromethyl group.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	4088-84-0 [1]
Molecular Formula	C ₈ H ₃ F ₄ N [1]
Molecular Weight	189.11 g/mol [2]
IUPAC Name	2-Fluoro-5-(trifluoromethyl)benzonitrile
Synonyms	2-Cyano-1-fluoro-4-(trifluoromethyl)benzene
InChI	InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H [1]
InChIKey	LCLVMSCLLULGRY-UHFFFAOYSA-N [1]
SMILES	C1=CC(=C(C=C1F)C#N)C(F)(F)F

Physicochemical Properties

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	[2]
Boiling Point	99 °C at 24 mmHg	[2]
Density	1.38 g/cm ³	[2]
Refractive Index	n _{20/D} 1.45	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for **2-Fluoro-5-(trifluoromethyl)benzonitrile** is not readily available in the searched literature. The following are predicted chemical shifts and coupling patterns based on the analysis of structurally similar compounds.

Table 3: Predicted ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8-8.0	m	-	Aromatic-H
~7.6-7.7	m	-	Aromatic-H

Table 4: Predicted ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (δ , ppm)	Description
~160-165 (d)	C-F
~135-140 (q)	C- CF_3
~115-135	Aromatic carbons
~110-120	-CN
~120-125 (q)	- CF_3

Table 5: Predicted ^{19}F NMR Spectral Data (CDCl_3 , referenced to CFCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -60 to -65	s	- CF_3
~ -100 to -120	m	Ar-F

Infrared (IR) Spectroscopy

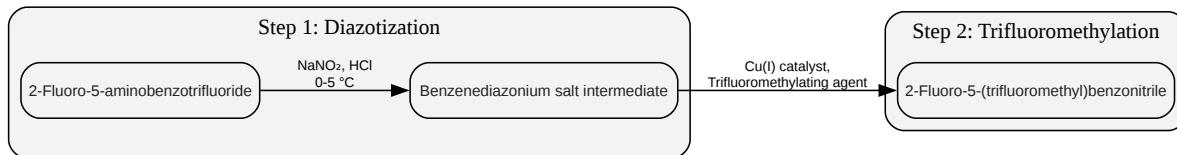
The IR spectrum of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is available from the NIST WebBook.^[1] Key absorptions are expected for the C≡N stretch, C-F stretches, and aromatic C-H and C=C vibrations.

Table 6: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N stretch
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C stretching
~1300-1100	Strong	C-F stretching (trifluoromethyl group)
~1200-1000	Strong	C-F stretching (aromatic fluorine)
~900-700	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is available from the NIST WebBook.[\[1\]](#)


Table 7: Major Mass Spectral Peaks

m/z	Relative Intensity	Possible Fragment
189	High	[M] ⁺ (Molecular ion)
170	Moderate	[M-F] ⁺
162	Moderate	[M-HCN] ⁺
120	Moderate	[M-CF ₃] ⁺

Synthesis

A detailed experimental protocol for the synthesis of **2-Fluoro-5-(trifluoromethyl)benzonitrile** is not explicitly published. However, a plausible synthetic route can be adapted from the synthesis of the structurally related 2-fluoro-5-formylbenzonitrile, followed by a trifluoromethylation step.[\[3\]](#) One potential method involves the Sandmeyer reaction, a versatile tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[\[4\]](#)

Proposed Synthetic Pathway: Sandmeyer-type Trifluoromethylation

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Fluoro-5-aminobenzotrifluoride

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-aminobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

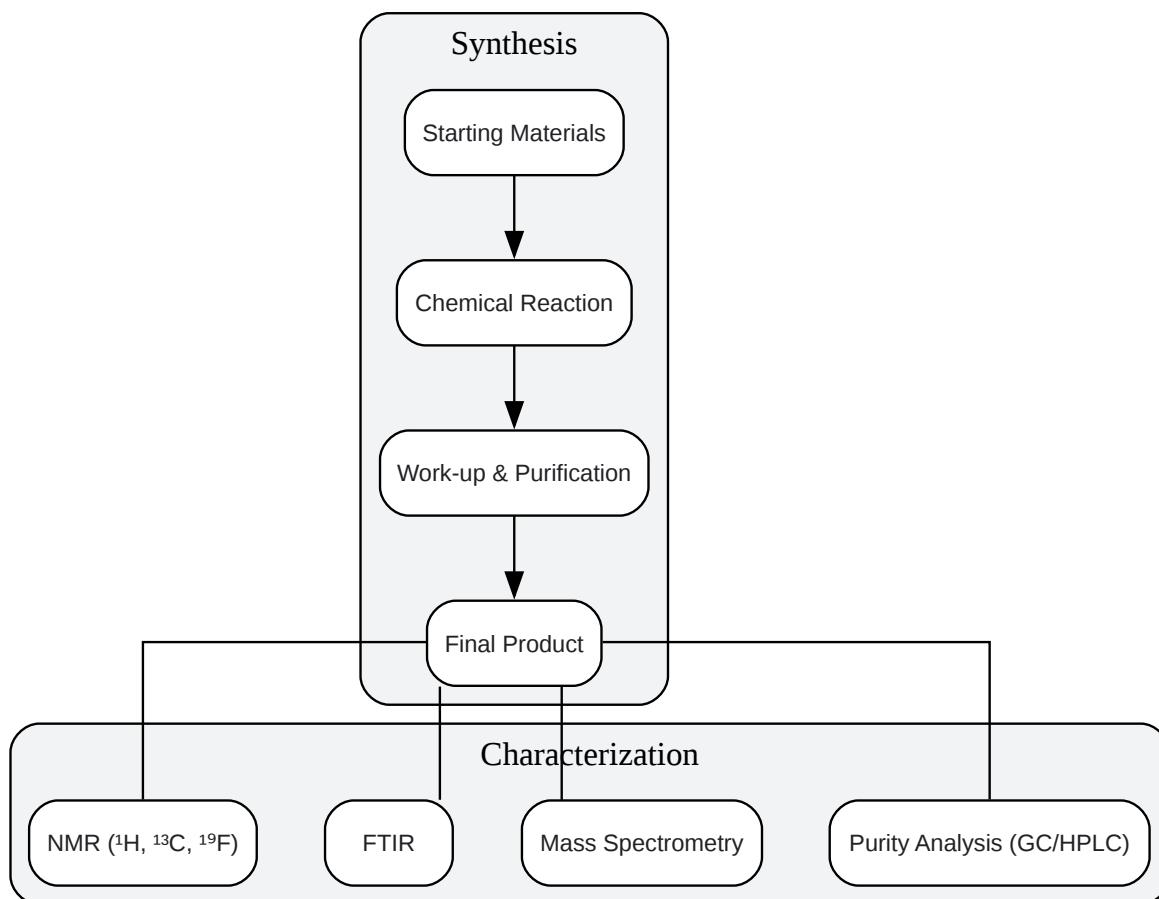
Step 2: Sandmeyer-type Trifluoromethylation

- In a separate reaction vessel, prepare a solution or suspension of a copper(I) catalyst and a suitable trifluoromethylating agent (e.g., a trifluoromethyl-containing organometallic reagent or a combination of reagents that generate the CF₃ radical).

- Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylation mixture. Vigorous gas evolution (N_2) is expected.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).
- Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield pure **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

Reactivity and Applications

2-Fluoro-5-(trifluoromethyl)benzonitrile is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[2][5]} The presence of three distinct functional groups (fluoro, trifluoromethyl, and nitrile) on the aromatic ring provides multiple sites for further chemical transformations.


- Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.
- Aromatic Ring: The electron-withdrawing nature of the nitrile and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group.
- Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates.^[2]

Applications:

- Pharmaceuticals: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[2]
- Agrochemicals: It is used in the development of new herbicides and pesticides.[2]
- Materials Science: The unique properties imparted by the fluorine atoms make it a useful monomer or additive in the synthesis of advanced polymers and coatings with enhanced chemical resistance and thermal stability.[2]

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **2-Fluoro-5-(trifluoromethyl)benzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 13C NMR spectrum [chemicalbook.com]
- 5. 2-FLUORO-5-(TRIFLUOROMETHOXY)BENZONITRILE (886498-08-4) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297521#2-fluoro-5-trifluoromethyl-benzonitrile-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com